molecular formula C20H20N2O3 B11590074 (3aS,4R,9bR)-6-methoxy-4-(4-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6-methoxy-4-(4-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11590074
M. Wt: 336.4 g/mol
InChI Key: CXJRSYDLJFHJRW-GJYPPUQNSA-N
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Description

6-METHOXY-4-(4-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-4-(4-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions.

Another method involves the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination . These methods offer efficient and practical approaches to synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is often preferred for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-4-(4-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy and methylphenyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the quinoline scaffold.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-4-(4-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(3aS,4R,9bR)-6-methoxy-4-(4-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H20N2O3/c1-12-6-8-13(9-7-12)19-16-5-3-4-15(16)17-10-14(22(23)24)11-18(25-2)20(17)21-19/h3-4,6-11,15-16,19,21H,5H2,1-2H3/t15-,16+,19+/m1/s1

InChI Key

CXJRSYDLJFHJRW-GJYPPUQNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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